molecular formula C21H20N2O2 B249990 2-(2-phenylethoxy)-N-(3-pyridinylmethyl)benzamide

2-(2-phenylethoxy)-N-(3-pyridinylmethyl)benzamide

Cat. No. B249990
M. Wt: 332.4 g/mol
InChI Key: GOUNLBRSXOPICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-phenylethoxy)-N-(3-pyridinylmethyl)benzamide, also known as BRL 37344, is a selective β3-adrenoceptor agonist. It is an important chemical compound in the field of pharmacology as it has been extensively studied for its potential therapeutic benefits in treating various diseases.

Scientific Research Applications

2-(2-phenylethoxy)-N-(3-pyridinylmethyl)benzamide 37344 has been studied extensively for its potential therapeutic benefits in various diseases such as obesity, diabetes, and cardiovascular diseases. It has been shown to increase energy expenditure and stimulate lipolysis, making it a potential treatment for obesity. In addition, 2-(2-phenylethoxy)-N-(3-pyridinylmethyl)benzamide 37344 has been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for type 2 diabetes. Furthermore, 2-(2-phenylethoxy)-N-(3-pyridinylmethyl)benzamide 37344 has been shown to have cardio-protective effects, making it a potential treatment for cardiovascular diseases.

Mechanism of Action

2-(2-phenylethoxy)-N-(3-pyridinylmethyl)benzamide 37344 selectively activates β3-adrenoceptors, which are predominantly expressed in adipose tissue and the urinary bladder. Activation of β3-adrenoceptors stimulates lipolysis and increases energy expenditure, leading to weight loss. In addition, activation of β3-adrenoceptors improves glucose uptake and insulin sensitivity, leading to improved glucose tolerance and insulin sensitivity. Furthermore, activation of β3-adrenoceptors has been shown to have cardio-protective effects.
Biochemical and Physiological Effects:
2-(2-phenylethoxy)-N-(3-pyridinylmethyl)benzamide 37344 has been shown to increase energy expenditure, stimulate lipolysis, improve glucose uptake and insulin sensitivity, and have cardio-protective effects. In addition, 2-(2-phenylethoxy)-N-(3-pyridinylmethyl)benzamide 37344 has been shown to have anti-inflammatory effects and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-phenylethoxy)-N-(3-pyridinylmethyl)benzamide 37344 in lab experiments is its selectivity for β3-adrenoceptors, which allows for specific activation of these receptors without affecting other adrenoceptors. However, one limitation of using 2-(2-phenylethoxy)-N-(3-pyridinylmethyl)benzamide 37344 in lab experiments is its relatively low potency compared to other β3-adrenoceptor agonists.

Future Directions

There are several future directions for research on 2-(2-phenylethoxy)-N-(3-pyridinylmethyl)benzamide 37344. One direction is to further investigate its potential therapeutic benefits in treating obesity, diabetes, and cardiovascular diseases. Another direction is to investigate its potential anti-inflammatory effects and its effects on mitochondrial function. Furthermore, future research could focus on developing more potent β3-adrenoceptor agonists with improved selectivity and efficacy.

Synthesis Methods

The synthesis of 2-(2-phenylethoxy)-N-(3-pyridinylmethyl)benzamide 37344 involves the reaction of 2-(2-phenylethoxy)benzoic acid with N-(3-pyridinylmethyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the final compound.

properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-(2-phenylethoxy)-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C21H20N2O2/c24-21(23-16-18-9-6-13-22-15-18)19-10-4-5-11-20(19)25-14-12-17-7-2-1-3-8-17/h1-11,13,15H,12,14,16H2,(H,23,24)

InChI Key

GOUNLBRSXOPICQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCOC2=CC=CC=C2C(=O)NCC3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC=C2C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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